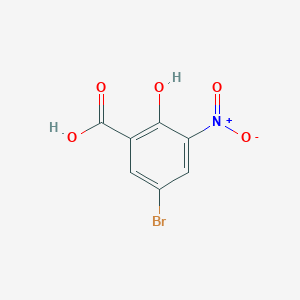

5-Bromo-2-hydroxy-3-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-hydroxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYJGSJKQMVWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074425 | |

| Record name | 5-Bromo-3-nitrosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10169-50-3 | |

| Record name | Benzoic acid, 5-bromo-2-hydroxy-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-3-nitrosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes and Precursors

The preparation of 5-Bromo-2-hydroxy-3-nitrobenzoic acid can be achieved through several synthetic pathways, each employing different precursors and strategic steps to ensure the correct placement of the bromine and nitro substituents on the aromatic ring.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental process in the synthesis of substituted aromatic compounds. masterorganicchemistry.com In the context of synthesizing this compound, this strategy involves the sequential introduction of the bromo and nitro groups onto a salicylic (B10762653) acid derivative. The hydroxyl (-OH) and carboxyl (-COOH) groups already present on the salicylic acid ring direct the position of incoming electrophiles. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. This directing influence is crucial in achieving the desired substitution pattern.

Multi-step Synthesis Approaches from Phenolic Precursors

A common approach to synthesizing this compound begins with phenolic precursors. One such multi-step synthesis is outlined in a patent for the preparation of the related compound, 5-bromo-2-hydroxy-3-nitroacetophenone, which starts from p-bromophenol. google.com This methodology involves the following key transformations that are analogous to the synthesis of the target benzoic acid:

Acetylation of a phenolic precursor : This step can be a starting point to introduce an acetyl group, which can later be modified.

Fries Rearrangement : This reaction positions the acetyl group onto the aromatic ring.

Nitration : The introduction of the nitro group at a specific position, directed by the existing substituents.

While this specific patent focuses on an acetophenone (B1666503) derivative, the principles of electrophilic substitution on a substituted phenol (B47542) are directly applicable to the synthesis of this compound.

Derivatization from Related Halogenated and Nitrated Benzoic Acids

A more direct and documented route involves the derivatization of pre-existing halogenated and nitrated benzoic acids. This approach leverages commercially available or readily synthesized starting materials that already possess some of the required functional groups.

One key precursor is 5-bromosalicylic acid , which can be synthesized from salicylic acid. chemicalbook.comias.ac.in The subsequent nitration of 5-bromosalicylic acid would be expected to yield this compound. The directing effects of the hydroxyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups would favor the introduction of the nitro group at the C3 position, which is ortho to the hydroxyl group and meta to the bromo group.

Alternatively, the synthesis can commence with 3-nitrosalicylic acid . The nitration of salicylic acid often produces a mixture of 3-nitrosalicylic acid and 5-nitrosalicylic acid. youtube.comresearchgate.net Once isolated, 3-nitrosalicylic acid can be brominated. The bromination of aryl esters of 3-nitrosalicylic acid in an acetic acid medium has been shown to result in the introduction of a bromine atom at the 5-position, yielding phenyl 5-bromo-3-nitrosalicylate. ias.ac.in This ester can then be hydrolyzed to afford the final product, this compound. ias.ac.in

The following table summarizes the key precursors and their roles in the synthesis of this compound.

| Precursor Molecule | Synthetic Role |

| Salicylic acid | Starting material for the synthesis of 5-bromosalicylic acid and 3-nitrosalicylic acid. chemicalbook.comyoutube.com |

| 5-Bromosalicylic acid | Intermediate that can be nitrated to yield the final product. chemicalbook.comias.ac.in |

| 3-Nitrosalicylic acid | Intermediate that can be brominated to yield the final product. youtube.comias.ac.in |

| p-Bromophenol | A potential starting material in a multi-step synthesis involving functional group transformations. google.com |

Mechanistic Investigations of Key Transformations

The synthesis of this compound is underpinned by well-understood reaction mechanisms, primarily those of aromatic nitration and bromination.

Aromatic Nitration Mechanisms

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. The reaction typically involves a nitrating mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). organicchemistrytutor.comyoutube.com

The nitronium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.com In the final step, a weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

In the context of precursors like 5-bromosalicylic acid, the existing substituents direct the incoming nitro group. The powerful ortho-, para-directing hydroxyl group will strongly influence the position of nitration to the C3 position.

Bromination Mechanisms

The bromination of activated aromatic rings, such as phenols and their derivatives, is also an electrophilic aromatic substitution reaction. For highly activated rings, the reaction can proceed readily with molecular bromine, often in a solvent like acetic acid. ias.ac.inoup.com The kinetics of bromination of nitrophenols have been studied, revealing complex rate expressions that can depend on the concentrations of both the substrate and bromine. oup.comresearchgate.net

The mechanism involves the polarization of the bromine molecule by the electron-rich aromatic ring, making one bromine atom electrophilic. The aromatic ring then attacks the electrophilic bromine, forming a sigma complex. oup.com Similar to nitration, the loss of a proton from the carbon atom where bromine has attached restores the aromaticity of the ring.

For the bromination of 3-nitrosalicylic acid, the hydroxyl group activates the ring, directing the incoming bromine to the ortho and para positions. Since the para position (C5) is available, this is a likely site for bromination. The reaction is often carried out in acetic acid. ias.ac.in

The following table outlines the key mechanistic steps for the nitration and bromination reactions involved in the synthesis of this compound.

| Reaction | Key Mechanistic Steps |

| Aromatic Nitration | 1. Formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids. organicchemistrytutor.comyoutube.com 2. Electrophilic attack of the aromatic ring on the nitronium ion to form a resonance-stabilized carbocation (sigma complex). masterorganicchemistry.com 3. Deprotonation to restore aromaticity. masterorganicchemistry.com |

| Aromatic Bromination | 1. Polarization of the Br-Br bond by the activated aromatic ring. oup.com 2. Nucleophilic attack of the aromatic ring on the electrophilic bromine atom, forming a sigma complex. oup.com 3. Deprotonation to restore aromaticity. oup.com |

Hydrolysis and Esterification Reaction Pathways

Esterification:

The carboxyl group of this compound can undergo esterification to form the corresponding esters. A common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, the reaction of this compound with methanol (B129727) and a catalytic amount of sulfuric acid, upon heating, would yield methyl 5-bromo-2-hydroxy-3-nitrobenzoate. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack by the alcohol, and subsequent elimination of a water molecule.

Hydrolysis:

The reverse reaction, the hydrolysis of an ester of this compound back to the parent carboxylic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. The reaction is an equilibrium process, and the use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid and the alcohol.

Base-Promoted Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis is saponification. This involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the departure of the alkoxide leaving group, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt. An acidic workup is then required to protonate the carboxylate and isolate the this compound.

Optimization of Synthetic Procedures for Research Scale

Optimizing the synthesis of this compound at a research scale is crucial for improving yield, purity, and efficiency. Several parameters can be adjusted to achieve these goals.

For the bromination and nitration steps, key optimization parameters include:

| Parameter | Optimization Strategy | Desired Outcome |

| Reaction Temperature | Lowering the temperature during the addition of the nitrating agent can enhance selectivity and reduce the formation of by-products. | Increased yield of the desired isomer. |

| Choice of Solvent | The polarity and coordinating ability of the solvent can influence the regioselectivity of the nitration. | Improved isomeric ratio. |

| Concentration of Reagents | Careful control of the molar ratios of the reactants and the nitrating agent is essential. | Maximizing the conversion of the starting material while minimizing over-nitration. |

| Reaction Time | Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time. | Preventing the formation of degradation products. |

For the hydrolysis and esterification reactions, optimization can be achieved by:

| Parameter | Optimization Strategy | Desired Outcome |

| Catalyst Loading | The amount of acid or base catalyst can be varied to find the optimal concentration that maximizes the reaction rate without causing significant side reactions. | Faster reaction times and higher yields. |

| Removal of By-products | In esterification, the removal of water as it is formed (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product side. | Increased ester yield. |

| Purification Techniques | Utilizing techniques such as recrystallization or column chromatography can effectively purify the final product. | High purity of the target compound. |

Green Chemistry Principles in Synthetic Research Applications

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. While specific green synthesis routes for this compound are not extensively documented, general principles can be applied to its synthetic pathway.

One key area for improvement is the use of safer solvents. Traditional solvents used in nitration and bromination reactions, such as chlorinated hydrocarbons, can be replaced with more environmentally benign alternatives. For example, the synthesis of salicylic acid, a precursor, has been explored using greener methods. researchgate.net

Further application of green chemistry principles could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: While not directly applicable to the synthesis from salicylic acid, future research could explore pathways from bio-based starting materials.

Catalysis: Employing catalytic reagents in place of stoichiometric ones can reduce waste. The use of solid acid catalysts, for example, could offer advantages in terms of separation and reusability.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible can reduce energy consumption.

The synthesis of natural salicylic acid from wintergreen oil using green chemistry methods has been reported, highlighting the potential for developing more sustainable pathways for its derivatives. researchgate.net The use of salicylic acid in the green synthesis of silver nanoparticles also demonstrates its compatibility with environmentally friendly chemical processes. mdpi.com

Despite a comprehensive search for empirical spectroscopic data for the chemical compound This compound , no specific experimental data for its Fourier Transform Infrared (FTIR) Spectroscopy, Fourier Transform Raman (FT-Raman) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, or Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy could be located in the available scientific literature and databases.

The initial and subsequent targeted searches for this specific molecule (CAS Registry Number: 10169-50-3) did not yield any published articles or spectral data compilations containing the requested detailed analysis, such as vibrational band assignments or chemical shift values. While spectroscopic information for structurally related compounds—such as 5-bromosalicylic acid, various nitrobenzoic acids, and other substituted benzoic acids—is accessible, the strict requirement to focus solely on "this compound" prevents the inclusion of comparative or predictive data based on these analogs.

Therefore, this article cannot be generated as per the user's specific instructions due to the absence of the necessary foundational data for the specified sections and subsections. Further research or experimental analysis would be required to produce the advanced spectroscopic characterization and structural elucidation requested.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Advanced NMR Techniques for Structural Confirmation

Due to the absence of specific experimental ¹H and ¹³C NMR data in the public domain for 5-Bromo-2-hydroxy-3-nitrobenzoic acid, a detailed analysis and assignment of chemical shifts and coupling constants cannot be provided at this time. The elucidation of its precise NMR spectrum would require experimental acquisition.

For structurally related compounds, such as various substituted benzoic acids, ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the substitution pattern on the aromatic ring. In a hypothetical analysis of this compound, one would expect to observe distinct signals for the two aromatic protons. The chemical shifts of these protons would be influenced by the electronic effects of the bromo, hydroxyl, nitro, and carboxylic acid groups. The hydroxyl and carboxylic acid protons would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

Similarly, the ¹³C NMR spectrum would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would provide valuable information about the electronic environment within the ring, with the carbons attached to the electron-withdrawing nitro and bromo groups and the electron-donating hydroxyl group showing characteristic shifts. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.

Table 1: Predicted NMR Data for this compound

| Analysis Type | Predicted Data |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Advanced NMR (COSY, HSQC, HMBC) | Data not available |

Note: The table is populated with "Data not available" as no specific experimental data could be located in the performed searches.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of a molecule provides insights into its electronic structure and the presence of chromophores. For this compound, the aromatic ring substituted with a hydroxyl, a nitro group, and a bromine atom constitutes a significant chromophore. These substituents can influence the energy of the π → π* and n → π* electronic transitions.

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Predicted Value |

| λmax (π → π) | Data not available |

| λmax (n → π) | Data not available |

| Molar Absorptivity (ε) | Data not available |

| Solvent | Not specified |

Note: The table is populated with "Data not available" as no specific experimental data could be located in the performed searches.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

For this compound (C₇H₄BrNO₅), the calculated molecular weight is approximately 260.99 g/mol . The presence of bromine would be readily identifiable by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), leading to two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity.

While specific experimental mass spectra for this compound are not available, a hypothetical fragmentation pattern can be predicted. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and carbon monoxide (CO). The nitro group can also be lost as NO₂. The fragmentation of the aromatic ring itself would lead to a series of smaller charged fragments. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Ion [M]⁺ (for ⁷⁹Br) | ~261 m/z |

| Molecular Ion [M+2]⁺ (for ⁸¹Br) | ~263 m/z |

| Key Fragmentation Ions | Data not available |

Note: The table is populated with "Data not available" for key fragmentation ions as no specific experimental data could be located in the performed searches. The molecular ion peaks are predicted based on the elemental composition.

In-depth Crystallographic Analysis of this compound Eludes Public Scientific Databases

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of single-crystal X-ray diffraction data for the chemical compound this compound. Despite its well-defined chemical structure, detailed experimental information regarding its three-dimensional molecular geometry, crystal packing, and the intricate network of intermolecular interactions remains unpublished or inaccessible.

The specific crystallographic details, which are foundational for a thorough supramolecular analysis, could not be retrieved. Such an analysis would typically involve a deep dive into the compound's molecular conformation, the precise arrangement of molecules within the crystal lattice, and the various non-covalent forces that govern its solid-state architecture.

For a compound like this compound, a crystallographic study would be expected to elucidate the planarity of the benzene (B151609) ring and the orientation of its substituents: the bromine atom, the hydroxyl group, the nitro group, and the carboxylic acid moiety. The interplay of these functional groups is anticipated to give rise to a rich network of intermolecular interactions.

In addition to hydrogen bonding, the presence of a bromine atom introduces the possibility of halogen bonding. This type of interaction, where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile like an oxygen atom (C-Br…O), can be a powerful tool in crystal engineering.

Finally, the aromatic nature of the benzoic acid core suggests the potential for π-π stacking interactions between adjacent rings, further contributing to the stability of the crystal lattice.

Unfortunately, without experimental data from single-crystal X-ray diffraction studies, any discussion on these aspects remains purely speculative. The precise bond lengths, bond angles, torsion angles, unit cell parameters, and the specific nature and geometry of the intermolecular contacts for this compound are not available in the public domain. Consequently, a detailed and scientifically accurate article on its crystallographic and supramolecular chemistry, as outlined in the initial request, cannot be generated at this time.

Crystallographic Analysis and Supramolecular Chemistry

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Without experimental single-crystal X-ray diffraction data for 5-Bromo-2-hydroxy-3-nitrobenzoic acid, a Hirshfeld surface analysis cannot be performed. The precise bond lengths, bond angles, and torsion angles derived from crystallographic studies are essential prerequisites for generating these surfaces and plots.

Polymorphism and Solid-State Forms Research

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The investigation of polymorphism is crucial in fields such as pharmaceuticals and materials science.

The study of polymorphism typically involves screening for different crystalline forms by varying crystallization conditions, followed by characterization using techniques like X-ray powder diffraction, differential scanning calorimetry, and solid-state NMR. As with Hirshfeld surface analysis, a foundational understanding of the primary crystal structure is necessary to identify and compare potential polymorphs. To date, no published research has reported the existence of polymorphs for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations, particularly using hybrid functionals like B3LYP, are widely used to predict molecular properties with a favorable balance of accuracy and computational cost.

A fundamental step in any computational analysis is geometry optimization. This process seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy on the potential energy surface, representing the most stable conformation. For 5-Bromo-2-hydroxy-3-nitrobenzoic acid, DFT calculations, likely using a basis set such as 6-311++G(d,p), would be employed to determine its equilibrium geometry.

The optimization would reveal key structural parameters. The benzene (B151609) ring is expected to be nearly planar, though minor distortions may occur due to steric hindrance between the bulky ortho-substituents (hydroxyl and nitro groups) and the adjacent carboxyl group. Intramolecular hydrogen bonding is anticipated between the hydroxyl group's hydrogen and an oxygen atom of the adjacent nitro group or the carboxyl group, which would significantly influence the planarity and stability of the conformer.

Electronic structure calculations would provide information on the distribution of electrons within the molecule, influencing its reactivity and intermolecular interactions. The presence of electron-withdrawing groups (nitro, bromo, carboxyl) and an electron-donating group (hydroxyl) would create a complex electronic environment, leading to significant bond polarization.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on Analogous Compounds) This table presents expected values based on DFT studies of similar molecules like 5-Bromosalicylic acid and 2,6-dichloro-3-nitrobenzoic acid. nih.gov

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-Br | ~1.90 | |

| C-N (nitro) | ~1.48 | |

| N-O (nitro) | ~1.22 | |

| C-O (hydroxyl) | ~1.35 | |

| C-C (carboxyl) | ~1.50 | |

| C=O (carboxyl) | ~1.21 | |

| C-O (carboxyl OH) | ~1.36 | |

| **Bond Angles (°) ** | C-C-C (aromatic) | 118 - 122 |

| C-C-Br | ~119 | |

| C-C-N | ~120 | |

| O-N-O | ~124 | |

| C-C-O (hydroxyl) | ~121 | |

| O=C-O (carboxyl) | ~123 |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations determine the energies of the fundamental modes of vibration, which correspond to specific stretching, bending, and torsional motions of the atoms. The results are crucial for interpreting experimental spectra and confirming the functional groups present in the molecule.

For this compound, DFT calculations would predict a series of characteristic vibrational frequencies. The high-frequency region would be dominated by the O-H stretching of the hydroxyl and carboxylic acid groups. The C=O stretching of the carboxyl group would give rise to a strong, distinct peak. The asymmetric and symmetric stretching vibrations of the nitro group are also characteristic, as are the various C-H and C-C stretching and bending modes of the aromatic ring. The C-Br stretching vibration would appear in the lower frequency region of the spectrum. Comparing these calculated frequencies (often scaled to correct for anharmonicity) with experimental data provides a powerful method for structural verification. researchgate.netijcrt.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative Data) This table shows representative vibrational modes and their expected wavenumbers based on studies of similar substituted benzoic acids. researchgate.netijcrt.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3500-3400 |

| O-H Stretch | Phenolic Hydroxyl | ~3300-3200 |

| C-H Stretch | Aromatic Ring | ~3100-3000 |

| C=O Stretch | Carboxylic Acid | ~1720-1680 |

| C=C Stretch | Aromatic Ring | ~1600-1450 |

| N-O Asymmetric Stretch | Nitro Group | ~1550-1520 |

| N-O Symmetric Stretch | Nitro Group | ~1360-1330 |

| C-O Stretch | Carboxylic Acid/Phenol (B47542) | ~1300-1200 |

| C-N Stretch | Nitro Group | ~870-840 |

| C-Br Stretch | Bromo Group | ~700-550 |

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's ability to donate or accept electrons.

The HOMO is the outermost molecular orbital containing electrons and acts as an electron donor. The LUMO is the innermost unoccupied molecular orbital and acts as an electron acceptor. In this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl group, which have lone pairs of electrons.

Conversely, the LUMO is anticipated to be distributed over the electron-deficient parts of the molecule. The strong electron-withdrawing nature of the nitro group and the carboxyl group would cause the LUMO to be concentrated on these substituents and the adjacent carbon atoms of the ring. This distribution indicates that the molecule would accept electrons into this region during a chemical reaction. A visualization of these orbitals would show the HOMO as a π-orbital spread across the benzene ring, while the LUMO would likely have significant π* character centered on the C-NO₂ and C-COOH fragments. malayajournal.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the reactivity and kinetic stability of a molecule. nih.gov A small energy gap suggests that the molecule is more polarizable and requires less energy to become excited, correlating with higher chemical reactivity. A large energy gap implies high stability and low reactivity.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These indices provide quantitative measures of the molecule's stability and reactivity profile. For this compound, the presence of multiple electron-withdrawing groups would likely result in a relatively low-lying LUMO and a moderately low HOMO-LUMO gap, suggesting it is a reactive species. malayajournal.orgresearchgate.net

Table 3: Illustrative Frontier Orbital Energies and Reactivity Descriptors This table provides expected values for FMO energies and calculated reactivity parameters, based on data from analogous compounds. malayajournal.orgresearchgate.net

| Parameter | Formula | Expected Value |

| HOMO Energy (E_HOMO) | - | ~ -6.5 to -7.5 eV |

| LUMO Energy (E_LUMO) | - | ~ -2.0 to -3.0 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 3.5 to 4.5 eV |

| Ionization Potential (I) | -E_HOMO | ~ 6.5 to 7.5 eV |

| Electron Affinity (A) | -E_LUMO | ~ 2.0 to 3.0 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.25 to 5.25 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~ 1.75 to 2.25 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to where the molecule is electron-rich or electron-poor. nih.gov

The MEP surface is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP surface would show intense red regions concentrated around the oxygen atoms of the carboxyl and nitro groups, due to their high electronegativity and the presence of lone pairs. These areas represent the primary sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, a strong blue region would be expected around the acidic hydrogen of the carboxylic acid group and, to a lesser extent, the hydrogen of the hydroxyl group, identifying them as the most likely sites for nucleophilic attack or deprotonation. The bromine atom would likely exhibit a region of slightly positive potential on its outermost surface (a "sigma-hole"), which is common for halogens. nih.govresearchgate.net This detailed map of charge distribution is invaluable for predicting intermolecular interactions and the initial steps of chemical reactions.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in a molecule, providing insights into its bonding, stability, and intramolecular interactions. This analysis translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.

For this compound, a detailed NBO analysis would elucidate the nature of the intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, and potentially between the hydroxyl and nitro groups. It would also quantify the hyperconjugative interactions, which are key to understanding the molecule's stability. These interactions involve the delocalization of electron density from filled (donor) bonding or lone pair orbitals to empty (acceptor) anti-bonding orbitals. The stabilization energy (E(2)) associated with these interactions is a measure of their strength.

An NBO analysis of this compound would be expected to reveal similar trends. The electron-withdrawing nature of the nitro and carboxyl groups, combined with the electron-donating effect of the hydroxyl group and the halogen atom, would lead to a complex pattern of electron delocalization. The key charge transfer interactions would likely involve the lone pairs of the oxygen atoms of the hydroxyl and nitro groups, as well as the bromine atom, acting as donors, and the π* anti-bonding orbitals of the benzene ring and the C=O and N=O bonds acting as acceptors.

An illustrative table of the most significant stabilization energies due to hyperconjugative interactions, based on what would be anticipated from analyses of similar molecules, is presented below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O) of Hydroxyl | π(C-C) of Ring | High |

| LP(O) of Nitro | π(C-C) of Ring | Moderate |

| LP(Br) | σ(C-C) of Ring | Moderate |

| π(C=C) of Ring | π(C=O) of Carboxyl | High |

| π(C=C) of Ring | π*(N=O) of Nitro | High |

| (Note: This table is a hypothetical representation of expected interactions and their relative strengths for this compound, based on published data for analogous compounds.) |

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate and predict the interactions of a molecule with other chemical entities, such as biological macromolecules. These methods are instrumental in drug discovery and materials science for predicting the binding affinity and mode of interaction of a compound with a specific target.

For this compound, in silico modeling, particularly molecular docking, could be employed to investigate its potential as an inhibitor of various enzymes or as a ligand for specific receptors. Such studies would involve computationally placing the molecule into the binding site of a target protein and evaluating the strength and nature of the intermolecular interactions formed. These interactions typically include hydrogen bonds, hydrophobic interactions, and halogen bonds.

Given the structural features of this compound, including hydrogen bond donors (hydroxyl and carboxyl groups) and acceptors (carboxyl and nitro groups), as well as a halogen atom capable of forming halogen bonds, it would be expected to exhibit specific interactions with protein active sites.

While specific in silico modeling studies for this compound are not available, molecular docking simulations performed on the analogous compound, 5-Bromo-2-hydroxybenzaldehyde, have demonstrated its potential to interact with various proteins. researchgate.netnih.gov These studies have highlighted the importance of the hydroxyl and bromo substituents in forming key interactions within the binding pockets of the target proteins. researchgate.net

A hypothetical molecular docking study of this compound with a target protein might reveal the following types of interactions:

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residue |

| Hydrogen Bond | Hydroxyl Group | Aspartic Acid, Glutamic Acid, Serine |

| Hydrogen Bond | Carboxyl Group | Arginine, Lysine, Histidine |

| Halogen Bond | Bromo Group | Carbonyl oxygen of peptide backbone |

| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |

| (Note: This table is a hypothetical representation of the potential molecular interactions of this compound within a protein binding site, based on its chemical structure and findings for similar compounds.) |

Such in silico predictions would provide a rational basis for further experimental investigations into the biological activity of this compound.

Derivatives and Structural Analogues in Academic Research

Synthesis and Characterization of Substituted Derivatives

The foundational structure of 5-bromo-2-hydroxy-3-nitrobenzoic acid serves as a template for the synthesis of various substituted derivatives. Academic research has focused on modifying the functional groups to create novel compounds with potentially enhanced chemical or biological properties. A common strategy involves derivatization of the closely related precursor, 5-bromo-2-hydroxybenzamide.

In one documented pathway, 5-bromo-2-hydroxybenzamide is used as a starting material to synthesize a series of new derivatives. researchgate.net The synthesis proceeds through several steps:

Esterification: The phenolic hydrogen of 5-bromo-2-hydroxybenzamide is substituted by reacting it with methyl or ethyl α-halogenated acid esters to yield corresponding methyl/ethyl esters. researchgate.net

Hydrazide Formation: These esters are then treated with hydrazine (B178648) to produce hydrazides. The successful conversion is confirmed by the disappearance of ester signals and the appearance of new signals corresponding to the hydrazide group in spectroscopic analyses. researchgate.net

Hydrazone Synthesis: Finally, the hydrazides undergo condensation reactions with various substituted benzaldehydes to form a series of hydrazones. researchgate.net

The structural identity and purity of these synthesized compounds are rigorously confirmed using modern physicochemical methods, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H-NMR), carbon-13 nuclear magnetic resonance (¹³C-NMR), and mass spectrometry (MS). researchgate.net For instance, IR spectra for the hydrazide derivatives show characteristic signals for N-H bonds in the range of 3150–3400 cm⁻¹ and C=O stretching between 1630–1680 cm⁻¹. researchgate.net In the ¹H-NMR spectra, the formation of hydrazones is confirmed by the appearance of new singlets for the imine group proton (-N=CH-) between δ = 7.7 and 8.2 ppm. researchgate.net

Structure-Activity Relationship (SAR) Studies in Model Systems

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its activity. For benzoic acid derivatives, SAR studies help to elucidate the roles of different substituents on the aromatic ring. researchgate.net While specific SAR studies on this compound are not extensively detailed in the provided results, the principles can be inferred from studies on structurally similar compounds like other hydroxybenzaldehydes and their corresponding acids. researchgate.net

The properties of a substituted benzoic acid are determined by the interplay of its functional groups. The antioxidant activity of phenolic compounds, for example, is closely related to the substitution pattern on the aromatic ring. researchgate.net

Hydroxy (-OH) Group: The hydroxyl group is often critical for activity, such as antioxidant capacity, due to its ability to donate a hydrogen atom. Its position relative to other groups is key.

Nitro (-NO₂) Group: The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the molecule.

Carboxylic Acid (-COOH) Group: This group is a key site for ionization and can participate in hydrogen bonding, influencing the solubility and binding characteristics of the molecule.

Computational chemistry provides valuable insights into molecular structure and properties, which can be correlated with experimental findings. Density Functional Theory (DFT) is a common method used for these predictions. nih.gov For instance, DFT calculations have been performed on the related compound 5-bromo-2-hydroxybenzaldehyde to understand its molecular stability, structure, and spectroscopic properties. nih.gov

These computational studies can:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Predict Vibrational Spectra: Calculate theoretical IR spectra, which can be compared with experimental FT-IR data to confirm structural assignments. nih.gov

Analyze Electronic Properties: Investigate the Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand electron transfer within the molecule and predict its reactivity. nih.gov

Map Electrostatic Potential: Generate Molecular Electrostatic Potential (MEP) maps to visualize charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

By comparing these theoretical predictions with experimental data, researchers can gain a deeper understanding of the structure-property relationships. Similar computational approaches on a derivative of 5-bromo-2-hydroxybenzaldehyde have been used to analyze its natural bond orbital (NBO) behavior and elucidate its coordination chemistry. researchgate.net

Comparative Studies with Structurally Similar Benzoic Acid Compounds

The specific arrangement of substituents on the benzene (B151609) ring leads to the formation of various isomers, each with unique physical and chemical properties. Comparing this compound with its structural isomers is essential to understand the impact of substituent positioning. Different analytical techniques are employed to distinguish between such isomers, as they can exhibit distinct behaviors in chemical reactions. arabjchem.org

Computational methods can predict the properties of these isomers. A comparison of computed properties for several bromo-hydroxy-nitrobenzoic acid isomers is presented below.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Topological Polar Surface Area (Ų) | PubChem CID |

|---|---|---|---|---|---|

| This compound | C₇H₄BrNO₅ | 262.01 | 2.2 | 103 | [Data not explicitly found, isomer data used] |

| 3-Bromo-2-hydroxy-5-nitrobenzoic acid | C₇H₄BrNO₅ | 262.01 | 2.2 | 103 | 3383097 nih.gov |

| 4-Bromo-3-hydroxy-2-nitrobenzoic acid | C₇H₄BrNO₅ | 262.01 | 2.2 | 103 | 2308736 nih.gov |

| 3-Bromo-4-hydroxy-5-nitrobenzoic acid | C₇H₄BrNO₅ | 262.01 | 2.2 | 103 | 20064066 nih.gov |

While many computed bulk properties appear identical, the spatial arrangement of the functional groups dramatically affects their chemical environment, leading to differences in reactivity, acidity, and intermolecular interactions, which can be observed in experimental studies of related isomers. researchgate.net

Synthesis of Intermediates for Complex Molecule Construction

Substituted benzoic acids like this compound are valuable as intermediates in organic synthesis for the construction of more complex molecules. Their multiple functional groups offer sites for sequential chemical modifications.

For example, the related compound 5-bromo-2-hydroxybenzamide has been utilized as a building block to create larger, more elaborate hydrazone structures. researchgate.net This demonstrates how the bromo-salicylamide core can be systematically elaborated into more complex molecular architectures. Similarly, other substituted bromobenzoic acids, such as 5-bromo-2-chlorobenzoic acid, are recognized as key intermediates in the synthesis of novel pharmaceutical agents. google.com The strategic placement of the bromo, hydroxyl, and nitro groups on the benzoic acid ring allows for regioselective reactions, making it a versatile precursor for building target molecules with specific functionalities and three-dimensional structures.

An article on the molecular interactions and biological activity of this compound cannot be generated as requested.

Extensive searches for scientific literature and data pertaining specifically to "this compound" have yielded no results for the outlined topics. There is no publicly available research data on its effects regarding:

Enzyme Inhibition (Cholinesterase or Glycosidase)

Ligand-Protein Binding and Molecular Docking Simulations

Antioxidant Activity in Cell-Free Systems

In Vitro Antimicrobial Efficacy against Staphylococcus aureus or Escherichia coli

Due to the strict requirement to focus solely on this specific chemical compound and the provided outline, and the absence of relevant research findings, it is not possible to create a scientifically accurate and informative article as instructed. The generation of content would require non-existent data, leading to speculation and inaccuracies.

Molecular Interactions and Biological Activity in Vitro and Mechanistic Studies

Antimicrobial Investigations (In Vitro)

Mechanistic Aspects of Antimicrobial Action

Information not available.

Cytotoxicity Assessment in Cell Lines (In Vitro)

Selective Toxicity against Malignant Cells (e.g., Mouse Lymphoma Cells)

Information not available.

Effects on Normal Cells (e.g., Human Fibroblast Cells)

Information not available.

Potential Research Applications in Materials Science and Chemical Biology

Precursor in Polymer Synthesis Research

In the field of polymer science, functional monomers are crucial for the development of advanced materials with tailored properties. 5-Bromo-2-hydroxy-3-nitrobenzoic acid can be investigated as a functional monomer or a modifier in the synthesis of specialty polymers. The carboxylic acid and hydroxyl groups are suitable for polymerization reactions, such as polycondensation, to form polyesters or polyamides.

The incorporation of this molecule into a polymer backbone could introduce several desirable characteristics:

Increased Thermal Stability: The aromatic nature of the compound, along with the presence of the nitro group, could enhance the thermal stability of the resulting polymer.

Modified Solubility: The polar functional groups can alter the solubility profile of polymers, making them soluble in specific organic solvents.

Reactive Sites: The bromine atom can serve as a reactive site for post-polymerization modification, allowing for the grafting of other molecules or cross-linking of polymer chains. This is a common strategy for creating functional polymer surfaces or hydrogels.

Research in this area would involve the synthesis of polymers incorporating this monomer and the subsequent characterization of their thermal, mechanical, and chemical properties to assess their suitability for applications such as high-performance plastics or functional resins.

Role in Coating Development Research

The development of advanced coatings often requires additives that can improve durability, adhesion, and provide specific functionalities. The structure of this compound suggests its potential as a component in the formulation of specialized coatings. Its ability to interact via hydrogen bonding could promote adhesion to various substrates.

Furthermore, the nitro and bromo substituents could contribute to specific properties. For instance, aromatic nitro compounds are known for their electron-accepting properties, which could be exploited in the development of anti-corrosion or electro-active coatings. The bromine atom can increase the refractive index of a coating material or improve its fire-retardant properties. Research could focus on incorporating this compound into existing coating formulations, such as epoxy or polyurethane resins, and evaluating the performance of the resulting films in terms of hardness, chemical resistance, and UV stability.

Application as a Probe in Biochemical Assays

Substituted salicylic (B10762653) acids are known to be key components in the design of fluorescent probes and sensors for biochemical applications researchgate.net. The this compound scaffold possesses features that could be exploited for the development of chemical probes. The intrinsic spectroscopic properties of the molecule might be sensitive to changes in its local environment, such as pH or the presence of specific biomolecules.

Derivatization of the carboxylic acid or hydroxyl group could be used to attach linkers or recognition elements that target specific enzymes or proteins. For example, derivatives of salicylic acid have been used to develop fluorescent probes for detecting enzyme activity google.com. The nitro group, being a strong electron-withdrawing group, can act as a quencher of fluorescence, a principle often used in the design of "turn-on" fluorescent probes where the probe's fluorescence is activated upon reaction with an analyte. While specific applications for this exact molecule are not extensively documented, its structural similarity to compounds used in biochemical assays suggests it is a viable candidate for such research nih.govmdpi.com.

Development of Novel Chemical Reagents

In organic synthesis, compounds with multiple, differentially reactive functional groups are valuable as synthons or building blocks for constructing more complex molecules. This compound is a prime example of such a scaffold. The functional groups can be selectively modified:

The carboxylic acid can be converted to esters, amides, or acid chlorides.

The hydroxyl group can be alkylated to form ethers or acylated to form esters.

The nitro group can be reduced to an amine, which can then undergo a wide range of reactions, such as diazotization or acylation. This is a common pathway for synthesizing various heterocyclic compounds or other substituted aromatics chemicalbook.com.

The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

This versatility allows for the synthesis of a diverse library of derivatives. For instance, the reduction of the nitro group to an amine, followed by intramolecular condensation with a derivative of the carboxylic acid, could be a route to novel heterocyclic systems. Benzoic acid and its derivatives are recognized as important starting materials for creating new chemical entities with potential applications in medicinal chemistry and materials science researchgate.netpreprints.org.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing 5-Bromo-2-hydroxy-3-nitrobenzoic acid will likely focus on the development of environmentally benign and efficient methodologies, moving away from conventional routes that may involve harsh conditions or hazardous reagents. Research in this area could prioritize "green chemistry" principles.

Key research targets include:

Biomimetic Catalysis: Investigating the use of biomimetic catalysts, such as substituted iron porphyrins, for aerobic oxidation processes could offer a greener alternative to traditional oxidation methods. researchgate.net

Advanced Oxidation Processes: Exploring advanced oxidation technologies that utilize clean oxidants like air or oxygen, potentially in combination with novel catalytic systems, could significantly reduce the environmental footprint of the synthesis. researchgate.net

Alternative Solvents: A shift towards aqueous ethanol (B145695) or other green solvents instead of traditional organic solvents like methanol (B129727) or acetic acid could further enhance the sustainability of the synthesis. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Potential Advantages | Research Focus |

| Biomimetic Catalysis | High selectivity, mild reaction conditions, use of clean oxidants (air). | Development of robust porphyrin-based catalysts. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, enhanced safety. | Optimizing catalyst performance and stability in acidic media. |

| Solvent Innovation | Reduced environmental impact, improved worker safety. | Screening and optimizing performance in green solvent systems. |

Application of Advanced Spectroscopic Techniques for Real-time Analysis

To optimize synthetic pathways and deepen the understanding of the compound's behavior, the application of advanced spectroscopic techniques for real-time monitoring is crucial. This approach allows for the dynamic tracking of reaction intermediates, products, and byproducts, providing invaluable mechanistic insights.

Future research could involve:

In-situ Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be configured for the real-time analysis of reaction mixtures. researchgate.netrsc.org This would enable the direct observation of catalytic intermediates and help elucidate complex reaction mechanisms during the synthesis of this compound.

Process Analytical Technology (PAT): The integration of in-situ FT-IR and NMR spectroscopy can provide continuous data on reactant consumption and product formation. nih.gov This facilitates precise control over reaction parameters to maximize yield and purity.

Combined Spectroscopic Methods: Employing orthogonal spectroscopic techniques simultaneously (e.g., MS and optical spectroscopy) can provide a more complete picture of the reaction dynamics, confirming mechanistic hypotheses and identifying unexpected reaction pathways. rsc.org

Integrated Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental validation offers a powerful paradigm for understanding the intrinsic properties of this compound at a molecular level. Theoretical studies can predict properties and guide experimental design, saving time and resources.

Promising integrated approaches include:

Density Functional Theory (DFT): DFT calculations can be used to investigate the molecule's geometric structure, vibrational frequencies (IR spectra), and electronic properties. chemrxiv.orgresearchgate.net This allows for the prediction of its stability, reactivity, and the influence of its substituent groups on the aromatic ring.

Time-Dependent DFT (TD-DFT): This method is particularly useful for predicting UV-Vis absorption spectra and understanding the electronic transitions of the molecule. scispace.comsci-hub.seresearchgate.net Such studies can elucidate its photophysical properties, which is vital for applications in materials science.

Modeling Reaction Mechanisms: Computational chemistry can model the energetics of potential reaction pathways, including transition states, to predict the most favorable conditions for synthesis or derivatization. This approach can also clarify the mechanisms of proton transfer and intramolecular hydrogen bonding, which are critical to the compound's chemical behavior. chemrxiv.orgsci-hub.se

Table 2: Focus of Integrated Research Approaches

| Technique | Predicted Properties | Experimental Correlation |

| DFT | Molecular geometry, vibrational modes, proton affinity, bond dissociation energies. researchgate.net | X-ray crystallography, FT-IR spectroscopy, titration. |

| TD-DFT | UV-Vis absorption maxima, electronic transitions, excited-state properties. scispace.comresearchgate.net | UV-Vis spectrophotometry, fluorescence spectroscopy. |

| Reaction Modeling | Transition state energies, reaction kinetics, thermodynamic stability. | Kinetic studies, product analysis via chromatography and spectroscopy. |

Design and Synthesis of New Derivatives with Tuned Electronic and Structural Properties

The functional groups of this compound (carboxyl, hydroxyl, and the aromatic ring itself) are prime targets for chemical modification to create a library of new derivatives. The goal of such synthetic efforts would be to systematically tune the molecule's properties for specific functions.

Future synthetic chemistry could focus on:

Carboxylic Acid Modifications: Conversion of the carboxylic acid group into esters, amides, or hydrazides can alter the molecule's solubility, polarity, and biological activity. Research on the derivatization of similar compounds like 5-bromo-2-hydroxy-benzamide has shown this to be a fruitful strategy for generating molecules with enhanced biological properties. researchgate.net

Hydroxyl Group Derivatization: Alkylation or acylation of the phenolic hydroxyl group would modify the electronic nature and hydrogen-bonding capabilities of the molecule.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring, potentially allowing for nucleophilic substitution reactions to replace the bromo substituent and introduce new functionalities.

These modifications would allow for the fine-tuning of properties such as lipophilicity, electronic absorption/emission, and metal-binding capabilities, thereby creating a portfolio of compounds for diverse applications.

Expanding Applications in Specialized Research Fields and Material Innovations

While currently utilized primarily as a chemical intermediate, the inherent structural features of this compound and its future derivatives suggest potential for broader applications.

Emerging areas of application include:

Medicinal Chemistry: Substituted benzoic acids are common scaffolds in drug discovery. The unique combination of functional groups on this molecule could be exploited to design novel therapeutic agents. Its derivatives could be screened for various biological activities, including antibacterial or anticancer properties, a strategy that has been successful for related benzamide (B126) structures. researchgate.net

Materials Science: As a highly functionalized organic building block, the compound could serve as a monomer for the synthesis of specialty polymers or coordination polymers with interesting thermal, optical, or electronic properties. bldpharm.com

Functional Dyes and Pigments: The nitro and hydroxyl groups on the aromatic ring form a "push-pull" system that is characteristic of many chromophores. Derivatives could be explored as new dyes or pigments for specialized applications.

The systematic exploration of these future research directions will unlock the full potential of this compound, transforming it from a simple building block into a versatile platform for scientific innovation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.